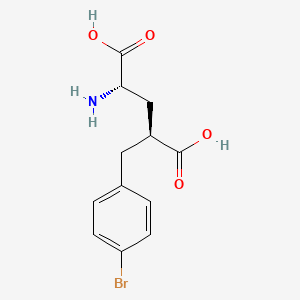

(4S)-4-(4-Bromobenzyl)-L-glutamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4S)-4-(4-Bromobenzyl)-L-glutamic acid is a useful research compound. Its molecular formula is C12H14BrNO4 and its molecular weight is 316.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1.1. Neurotransmitter Modulation

(4S)-4-(4-Bromobenzyl)-L-glutamic acid serves as a selective ligand for glutamate receptors, particularly the metabotropic glutamate receptors (mGluRs). Its structural modifications enhance selectivity and binding affinity, making it a useful tool in studying neurotransmission and neuropharmacology. Research indicates that compounds with bromobenzyl substitutions can modulate receptor activity effectively, which is critical in understanding neurological disorders .

1.2. Anticancer Research

Recent studies have evaluated the potential of this compound in cancer therapy. Its ability to inhibit the system xC− transporter has been linked to reduced tumor growth and metastasis in various cancer models. For instance, PET imaging studies using radiolabeled derivatives of glutamic acid have shown promising results in visualizing tumors with high xCT expression, such as non-small cell lung cancer (NSCLC) and breast cancer .

Molecular Imaging

2.1. Positron Emission Tomography (PET)

The compound's derivatives are being explored as PET imaging agents to assess tumor metabolism and oxidative stress. Specifically, (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) has demonstrated efficacy in clinical settings for detecting various cancers. Studies show that [18F]FSPG can visualize lesions with enhanced xC− transporter activity, providing crucial information for diagnosis and treatment planning .

Table 1: Summary of Imaging Studies Using [18F]FSPG

Biochemical Studies

3.1. Enzyme Inhibition

Research indicates that this compound analogs exhibit inhibitory effects on enzymes such as α-glucosidase, which is relevant for diabetes management. The structure-activity relationship (SAR) studies highlight how modifications at the bromobenzyl position influence enzyme binding and inhibition potency .

Table 2: Inhibition Potency of Glutamic Acid Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | α-Glucosidase |

| Acarbose | 17.85 | α-Glucosidase |

| Other Analog | TBD | TBD |

Analyse Des Réactions Chimiques

Cross-Coupling Reactions Involving the Aryl Bromide

The para-bromine on the benzyl group enables palladium-catalyzed cross-coupling reactions, a key pathway for modifying the aromatic moiety.

Suzuki-Miyaura Coupling

-

Reagents/Conditions : Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃ (base), DME/H₂O solvent, 80–100°C.

-

Product : Biaryl derivatives via replacement of bromine with aryl groups (e.g., phenyl, pyridyl).

-

Mechanistic Insight : The bromine acts as a leaving group, enabling transmetallation with boronic acids. This reaction retains the stereochemical integrity of the glutamic acid backbone .

Example :

(4S)-4-(4-Bromobenzyl)-L-glutamic acid+PhB(OH)2Pd catalyst(4S)-4-(4-Biphenylmethyl)-L-glutamic acid

Functional Group Transformations at Amino and Carboxylic Acid Groups

The amino and dual carboxylic acid groups participate in classic amino acid reactions.

Amide Bond Formation

-

Reagents : Acyl chlorides or anhydrides in basic media (e.g., DCC/HOBt, NEt₃).

-

Product : N-acylated derivatives. For example, reaction with Boc₂O yields N-Boc-protected analogs for peptide synthesis .

Esterification

-

Reagents : Methanol/HCl or ethanol/H₂SO₄.

-

Product : Methyl or ethyl esters at the α- or γ-carboxylic acid positions. Selective protection is achievable using orthogonal protecting groups .

Example :

γ-COOHCH₃OH/H⁺γ-COOCH₃

Protection/Deprotection Strategies

Synthetic workflows often require temporary protection of reactive groups:

Nucleophilic Aromatic Substitution (NAS)

While less common due to the electron-rich benzene ring, NAS is feasible under forcing conditions:

-

Reagents : Strong nucleophiles (e.g., NH₃, CuCN) at high temperatures (150–200°C).

-

Product : Substitution of bromine with amino or cyano groups.

Reduction of the Bromobenzyl Group

-

Reagents : H₂/Pd-C or NaBH₄/NiCl₂.

-

Product : Dehalogenation to yield (4S)-4-benzyl-L-glutamic acid.

Oxidation of the Benzyl Moiety

-

Reagents : KMnO₄ or RuO₄ under acidic conditions.

-

Product : Carboxylic acid formation at the benzylic position.

Stereochemical Considerations in Reactions

The (4S) configuration influences reaction outcomes:

-

Enzymatic Hydrolysis : Chiral resolution using proteases or esterases selectively cleaves one enantiomer .

-

Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) ensure retention of stereochemistry during alkylation .

Comparative Reactivity with Analogous Compounds

The bromine’s position and glutamic acid’s backbone confer distinct reactivity vs. derivatives like (4S)-4-methylglutamic acid:

| Compound | Key Reaction | Selectivity |

|---|---|---|

| This compound | Suzuki coupling | Biaryl formation |

| (2S,4S)-4-methylglutamic acid | Carboxylation at γ-position | mGlu receptor modulation |

Propriétés

Formule moléculaire |

C12H14BrNO4 |

|---|---|

Poids moléculaire |

316.15 g/mol |

Nom IUPAC |

(2S,4S)-2-amino-4-[(4-bromophenyl)methyl]pentanedioic acid |

InChI |

InChI=1S/C12H14BrNO4/c13-9-3-1-7(2-4-9)5-8(11(15)16)6-10(14)12(17)18/h1-4,8,10H,5-6,14H2,(H,15,16)(H,17,18)/t8-,10-/m0/s1 |

Clé InChI |

FQRCZSAKWFPCPE-WPRPVWTQSA-N |

SMILES |

C1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)Br |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)Br |

SMILES canonique |

C1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.